Rebaudioside B (Reb B) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is known for its sweetening properties and has been considered as a potential non-nutritional high-intensity sweetener, especially in the beverage industry. Despite its favorable taste quality, Reb B's application has been limited due to its poor aqueous solubility and low dissolution rate, which are significant challenges for its use in various products6.
Reb B's primary application is as a sweetener in the food and beverage industry. Its better taste quality compared to many major steviol glycosides makes it a desirable additive for reducing caloric content without compromising flavor. However, the challenges associated with its solubility have limited its widespread use, particularly in beverages. The discovery of Reb B's hemihydrate crystal form could potentially lead to new methods for improving its solubility and, consequently, its applicability in this industry6.
While the provided data does not include direct studies on Reb B in the context of pharmaceutical and health applications, the related compound Reb A has been extensively studied for its potential health benefits. Reb A has been shown to have insulinotropic effects, which could be beneficial in the treatment of type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner and requires the presence of high glucose levels. This effect is mediated via the inhibition of ATP-sensitive K+-channels, which is induced by changes in the ATP/ADP ratio34. Additionally, Reb A has been found to have hepatoprotective properties, activating the Nrf2 signaling pathway and offering protection against oxidative injury in liver cells5. It also extends lifespan and healthspan in Caenorhabditis elegans by reducing cellular reactive oxygen species and attenuating neutral lipid accumulation7. Furthermore, Reb A has shown protective effects on antioxidant status and lipid profile in diabetic rats8 and has prevented experimental liver fibrosis by blocking oxidative processes and exerting immunomodulatory effects10.
Rebaudioside B is classified as a steviol glycoside, a subclass of diterpenes. It is one of several glycosides found in the Stevia rebaudiana plant, which has been used traditionally as a sweetener in South America. The primary compounds in Stevia include stevioside and rebaudioside A, with Rebaudioside B being less prevalent but still significant due to its sweetness profile and potential health benefits .
The synthesis of Rebaudioside B involves several steps within the plant's biosynthetic pathways. The process begins with the formation of geranylgeranyl diphosphate through the methylerythritol 4-phosphate pathway. This compound is then converted into steviol through cyclization reactions catalyzed by specific enzymes. The glycosylation of steviol occurs via UDP-dependent glycosyltransferases, leading to the formation of steviolmonoside, which is further glycosylated to produce stevioside and subsequently Rebaudioside B .
The synthesis can also be achieved through chemical methods involving the glycosylation of steviol with various sugar donors under controlled conditions. For example, one method involves refluxing steviol with activated sugar donors such as galactopyranosyl bromide in the presence of silver carbonate .
Rebaudioside B has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its molecular formula is , and it features a steviol aglycone linked to two glucose units at positions C-19 and C-13. The stereochemistry and configuration at these positions contribute to its sweet taste and stability .
The structural elucidation of Rebaudioside B can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its fragmentation patterns and confirm its identity .
Rebaudioside B participates in various chemical reactions primarily involving hydrolysis and glycosylation. Under acidic or enzymatic conditions, it can be hydrolyzed to release steviol and glucose units. Additionally, it can undergo further glycosylation reactions to form more complex steviol glycosides or be modified chemically to enhance its sweetness or stability .
The mechanism of action for Rebaudioside B primarily involves interaction with taste receptors on the human tongue, specifically the sweet taste receptor T1R2/T1R3. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness without contributing calories. Research indicates that Rebaudioside B may also have antioxidant properties, potentially influencing metabolic processes beyond taste perception .
Rebaudioside B exhibits several notable physical and chemical properties:
Rebaudioside B finds extensive applications across various industries:
Steviol glycosides have been used for centuries by indigenous communities in South America, particularly Paraguay and Brazil, where Stevia rebaudiana leaves were traditionally employed to sweeten beverages and medicines. Scientific interest began in 1905 when Swiss botanist Moisés Santiago Bertoni first described the species. The isolation of specific glycosides commenced in 1931 when French chemists Bridel and Lavielle identified stevioside and rebaudioside A as primary sweetening agents. Rebaudioside B (Reb B) was initially characterized in the 1970s as a minor constituent, often regarded as a processing byproduct rather than a naturally significant compound [1] [3]. Its structural distinction—a rhamnose-glucose disaccharide at the C-13 position—was fully elucidated by 1980, though commercial interest remained limited until the 21st century due to sensory drawbacks and low natural abundance [6] [9].
Reb B originates from Stevia rebaudiana Bertoni, a perennial shrub in the Asteraceae family. This species thrives in subtropical climates (15°–35°C) with acidic soils (pH 5–7) and is cultivated commercially in Paraguay, China, Southeast Asia, and the United States. The plant’s leaves contain over 40 identified steviol glycosides, with Reb B constituting approximately 0.5%–1% of dry leaf mass—significantly less than dominant glycosides like stevioside (5%–10%) and rebaudioside A (2%–4%) [1] [5] [9]. Biosynthesis occurs exclusively in leaf chloroplasts and endoplasmic reticulum, where UDP-glycosyltransferases sequentially attach glucose and rhamnose units to the steviol core. Reb B forms via enzymatic deglucosylation of rebaudioside A or stevioside, though debate persists about whether it occurs naturally or during extraction [4] [9].
Reb B belongs to the "minor" steviol glycosides due to its low concentration in stevia leaves (<1%). Structurally, it differs from rebaudioside A by lacking one glucose moiety at the C-13 position (C₁₃-O-β-rhamnosyl-(1→2)-β-glucose vs. C₁₃-O-β-glucosyl-(1→2)-[β-glucosyl-(1→3)]-β-glucose). This reduction results in lower sweetness potency (200–300× sucrose) compared to rebaudioside A (240–450× sucrose) and a more pronounced bitterness [3] [6]. However, recent research highlights Reb B’s functional value: it enhances sweetness quality in blends by masking the licorice-like aftertaste of other glycosides. For instance, mixtures containing 20% Reb B with 80% rebaudioside M exhibit improved "sucrose-like" sensory profiles [2] [6].
Table 1: Key Structural Features of Select Steviol Glycosides
Glycoside | Glycone at C-13 | Glycone at C-19 | Molecular Weight |
---|---|---|---|
Stevioside | Sophoroside (Glc-β1→2-Glc) | Glc ester | 804.87 g/mol |
Rebaudioside A | β-Glucosyl-(1→3)-[β-glucosyl-(1→2)]-Glc | Glc ester | 967.03 g/mol |
Rebaudioside B | Rhamnosyl-α(1→2)-Glc | Glc ester | 804.87 g/mol |
Rebaudioside M | β-Glucosyl-(1→3)-β-glucosyl-(1→2)-[β-glucosyl-(1→3)]-Glc | Glc ester | 1286.37 g/mol |
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